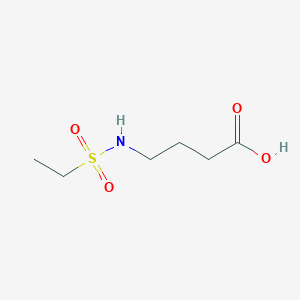

![molecular formula C8H6Cl2N2O B1320472 咪唑并[1,2-a]吡啶-6-甲酰氯盐酸盐 CAS No. 859833-15-1](/img/structure/B1320472.png)

咪唑并[1,2-a]吡啶-6-甲酰氯盐酸盐

描述

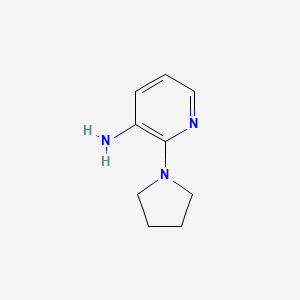

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a derivative of the imidazo[1,2-a]pyridine scaffold, which is a bicyclic heterocyclic compound consisting of a pyridine ring fused to an imidazole ring. This scaffold is recognized for its broad range of applications in medicinal chemistry due to its presence in various therapeutic agents and marketed preparations such as zolimidine and zolpidem .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide, leading to the formation of indeno and chromeno fused imidazo[1,2-a]pyridines . Another method includes the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines . Additionally, a copper-catalyzed regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been reported, which introduces a carbonyl group at the C-3 position .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on this scaffold can significantly influence its biological activity and pharmacological properties. For instance, the introduction of chloro groups and other substituents has been explored to enhance the biological activity of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including C-H bond activation, CO insertion, acetoxylation, and deacetylation, as part of their synthetic routes . The reactivity of these compounds can be further manipulated through the introduction of different functional groups, enabling the synthesis of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds often exhibit fluorescence, which can be utilized in the development of fluorescent probes for ions such as mercury . The introduction of various substituents can also affect their solubility, stability, and reactivity, which are important considerations in pharmaceutical applications .

Case Studies

Several case studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents. For example, certain derivatives have shown promising antidiabetic, antioxidant, and β-glucuronidase inhibitory activities, with some compounds outperforming standard drugs in assays . Additionally, derivatives have been designed as antirhinovirus agents, with stereospecific synthesis methods developed to optimize their antiviral activity . These studies highlight the versatility of the imidazo[1,2-a]pyridine scaffold in drug discovery and development 9.

科学研究应用

Therapeutic Applications

Imidazo[1,2-a]pyridine is a versatile scaffold in medicinal chemistry, offering a wide range of applications such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. It is present in various marketed pharmaceuticals like zolimidine and zolpidem. Structural modifications of this scaffold have led to novel therapeutic agents, highlighting its importance in drug discovery (Deep et al., 2016).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown promise in the treatment of heart and circulatory failures. A study synthesized a series of these compounds, revealing their potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors, which are important in neurological disorders (Kwong et al., 2019).

Fluorescent Probes for Mercury Ion

A novel application of imidazo[1,2-a]pyridine derivatives is in the development of fluorescent probes for mercury ions. This is achieved through a one-pot reaction method, demonstrating the potential for environmental monitoring and safety (Shao et al., 2011).

Antiaggregant Activity

Imidazo[1,2-a]pyridine derivatives have been studied for their antiaggregant activity, contributing to their broad pharmacological profile. This includes actions on the central nervous system, cardiotonic effects, and antiulcer properties (Kataev et al., 2004).

Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position has been explored for potential use as antiulcer agents. These compounds showed cytoprotective properties in experimental models, although they did not exhibit significant antisecretory activity (Starrett et al., 1989).

Synthesis Techniques

Advances in the synthesis of imidazo[1,2-a]pyridines, such as the palladium-catalyzed arylation and copper-catalyzed dicarbonylation, have expanded the applications of this compound in pharmaceuticals (Cao et al., 2012); (Wang et al., 2015).

安全和危害

属性

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLAJCRPSZDOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594481 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride | |

CAS RN |

859833-15-1 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)